![molecular formula C9H18ClNO B2517352 2-Azaspiro[4.5]decan-8-ol;hydrochloride CAS No. 2413867-71-5](/img/structure/B2517352.png)
2-Azaspiro[4.5]decan-8-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[4.5]decan-8-ol;hydrochloride is a chemical compound that belongs to the class of azaspirodecanones. This compound is of interest due to its potential pharmacological properties and its structural complexity, which includes a spirocyclic framework. The spirocyclic structure is characterized by a quaternary carbon atom that is shared between two rings, in this case, a cyclohexane ring and a five-membered lactam ring.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a new series of 8-substituted-2-oxo-8-azaspiro(4,5)decan-1-ones, which are structurally related to this compound, has been synthesized for pharmacological evaluation . These compounds were synthesized as analogues of the muscarinic agonist RS-86, indicating that the synthetic approach to these compounds is feasible and can be tailored for the development of potential pharmaceutical agents.
Molecular Structure Analysis
The molecular structure of compounds within the 2-azaspiro[4.5]decan-8-one series has been elucidated using crystallographic methods. For example, the crystal and molecular structure of a β-CH-acylated product derived from a 2-azaspiro[4.5]decan-8-one has been determined . This provides valuable information on the three-dimensional arrangement of atoms in the molecule and can be used to infer the structure of this compound.
Chemical Reactions Analysis
The reactivity of the 2-azaspiro[4.5]decan-8-one framework has been demonstrated through its interaction with 5-arylfuran-2,3-diones, leading to β-CH-acylation of the enamino fragment . This indicates that the compound can undergo chemical transformations that may be useful in the synthesis of more complex molecules or in the modification of its pharmacological properties.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, the structural analysis and synthetic methods suggest that the compound is likely to possess properties typical of lactams and spirocyclic compounds. These may include a certain degree of polarity due to the presence of the lactam nitrogen and the potential for hydrogen bonding, which could affect its solubility and stability.
Aplicaciones Científicas De Investigación
Antiviral Applications
Antiviral Properties Against Human Coronavirus and Influenza Virus : A study by Apaydın et al. (2019) highlights the synthesis and evaluation of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, including derivatives of 2-Azaspiro[4.5]decan-8-ol hydrochloride, which showed inhibition of human coronavirus 229E replication. This compound presents a versatile scaffold for antiviral drug development, specifically targeting coronaviruses (Apaydın et al., 2019).
Anticonvulsant and Neurotoxic Properties : A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, related to 2-Azaspiro[4.5]decan-8-ol hydrochloride, were synthesized and evaluated for their anticonvulsant and neurotoxic properties. They showed varying degrees of effectiveness in controlling seizures, highlighting the potential of this chemical structure in the development of anticonvulsant drugs (Obniska et al., 2006).
Synthesis of Antimicrobial Agents : Al-Ahmadi (1995) explored the synthesis of 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5] decan-2-one derivatives, closely related to 2-Azaspiro[4.5]decan-8-ol hydrochloride, showing their potential as antimicrobial agents. This research opens avenues for developing new antimicrobial compounds based on the spiroheterocyclic framework (Al-Ahmadi & El-zohry, 1995).
Anticancer Activity : A study by Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity. These compounds, structurally related to 2-Azaspiro[4.5]decan-8-ol hydrochloride, showed moderate to high inhibition activities against various cancer cell lines, underscoring their potential as anticancer agents (Flefel et al., 2017).
Immunomodulatory Agents : Badger et al. (1990) reported the antiarthritic and suppressor cell-inducing activity of azaspiranes, including compounds similar to 2-Azaspiro[4.5]decan-8-ol hydrochloride. These findings suggest that such compounds could be effective in treating autoimmune diseases and in tissue transplantation (Badger et al., 1990).
Antiepileptic Drug Synthesis : Sun Xiao-bin (2007) conducted research on the synthesis of Gabapentin hydrochloride, an antiepileptic drug, using a process that involves the synthesis of 2-hydroxy-2-azaspiro[4.5]decan-3-one, a compound closely related to 2-Azaspiro[4.5]decan-8-ol hydrochloride (Sun Xiao-bin, 2007).
Synthesis of Liquid Crystals and Insecticides : Zhang Feng-bao (2006) explored the use of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, as a bifunctional synthetic intermediate in synthesizing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. This indicates the broad utility of this class of compounds in diverse scientific and industrial applications (Zhang Feng-bao, 2006).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that spiro compounds, which include 2-azaspiro[45]decan-8-ol Hydrochloride, are widely applied in the synthesis of biologically active compounds .
Mode of Action
It’s known that spiro compounds can interact with various biological targets, leading to changes in cellular processes .
Result of Action
It’s known that spiro compounds are promising for the production of important biologically active compounds .
Propiedades
IUPAC Name |
2-azaspiro[4.5]decan-8-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-1-3-9(4-2-8)5-6-10-7-9;/h8,10-11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKMXLCFYSEBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)
![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)
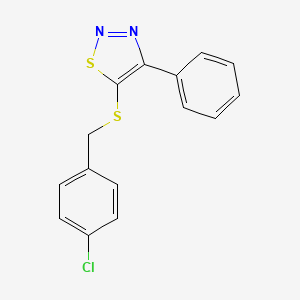
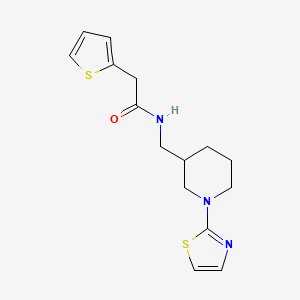
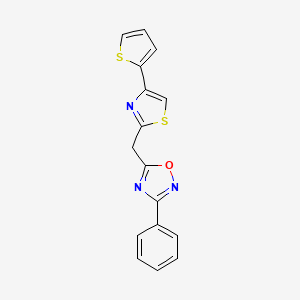
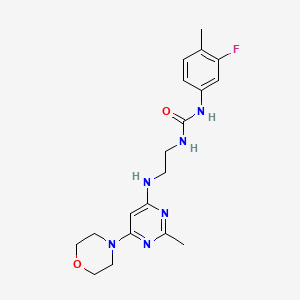
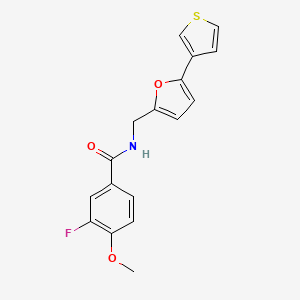
![7-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2517286.png)
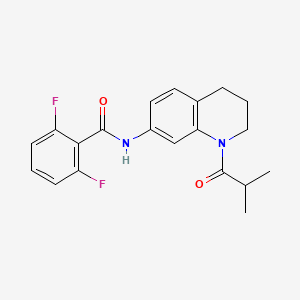
![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)
![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)